Methyl 2-[(4-nitrobenzoyl)amino]acetate

Catalog No.
S6163830
CAS No.
2644-96-4
M.F
C10H10N2O5
M. Wt
238.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-[(4-nitrobenzoyl)amino]acetate

CAS Number

2644-96-4

Product Name

Methyl 2-[(4-nitrobenzoyl)amino]acetate

IUPAC Name

methyl 2-[(4-nitrobenzoyl)amino]acetate

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

InChI

InChI=1S/C10H10N2O5/c1-17-9(13)6-11-10(14)7-2-4-8(5-3-7)12(15)16/h2-5H,6H2,1H3,(H,11,14)

InChI Key

XAELFDMNATUYGP-UHFFFAOYSA-N

SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

The exact mass of the compound methyl N-(4-nitrobenzoyl)glycinate is 238.05897142 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-[(4-nitrobenzoyl)amino]acetate is an organic compound characterized by the presence of both an amide and an ester functional group. Its structure features a methyl ester linked to a 4-nitrobenzoyl group through an amino linkage, making it a member of the class of compounds known as nitrobenzoic acid derivatives. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst. This transformation enhances the compound's reactivity and potential biological activity.
  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. This allows for the modification of the compound's properties.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions, which is significant for further chemical transformations and applications.

Common reagents and conditions for these reactions include:

  • Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
  • Substitution: Sodium methoxide and dimethyl sulfoxide (DMSO) as solvent.
  • Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) .

The biological activity of methyl 2-[(4-nitrobenzoyl)amino]acetate is primarily linked to its structural components. The nitro group is known for its potential antibacterial and anticancer properties. Compounds with similar structures have been shown to exhibit activity against various bacterial strains and cancer cell lines, suggesting that this compound may also possess significant biological activity. Initial studies indicate that derivatives containing nitro groups often demonstrate inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical targets in antibiotic development .

The synthesis of methyl 2-[(4-nitrobenzoyl)amino]acetate typically involves several steps:

  • Nitration: Introduction of the nitro group onto benzoic acid derivatives.
  • Amidation: Conversion of the nitro-substituted benzoic acid to the corresponding amide using methylamine.
  • Esterification: Reaction of the amide with methanol in the presence of a catalyst such as sulfuric acid to form the final ester product.

Industrial production methods may utilize larger reactors and continuous flow systems to optimize yields and purity, ensuring consistency in production .

Methyl 2-[(4-nitrobenzoyl)amino]acetate has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting bacterial infections or cancer.
  • Chemical Research: As a reagent in synthetic organic chemistry for developing novel compounds with desired biological activities.

Interaction studies involving methyl 2-[(4-nitrobenzoyl)amino]acetate focus on its mechanism of action at the molecular level. Research indicates that the compound may interact with specific enzymes or receptors, influencing biochemical pathways related to cell proliferation and apoptosis. Further studies are needed to elucidate these interactions fully and assess their implications for therapeutic applications .

Several compounds share structural similarities with methyl 2-[(4-nitrobenzoyl)amino]acetate:

  • Methyl 4,5-dimethoxy-2-nitrobenzoate
  • Methyl 4,5-dimethoxy-2-aminobenzoate
  • 4,5-dimethoxy-2-nitrobenzoic acid

Uniqueness

Methyl 2-[(4-nitrobenzoyl)amino]acetate is unique due to its combination of both ester and amide functional groups, which confer distinct chemical reactivity and biological properties compared to other similar compounds. The presence of the nitro group further enhances its potential as a bioactive agent, making it a subject of interest in medicinal chemistry .

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

238.05897142 g/mol

Monoisotopic Mass

238.05897142 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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